molecular formula C11H13ClO4 B14801329 (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate

(3-Chloro-2-hydroxypropyl) 4-methoxybenzoate

Cat. No.: B14801329
M. Wt: 244.67 g/mol
InChI Key: YEXAZFVNRQKMHP-UHFFFAOYSA-N
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Description

(3-Chloro-2-hydroxypropyl) 4-methoxybenzoate (CAS 1253202-34-4) is a chiral organic compound valued in research as a versatile synthetic building block. With the molecular formula C11H13ClO4 and a molecular weight of 244.67 g/mol, this ester is characterized by both a chloro and a hydroxy group on the same propyl chain, making it a useful precursor for further chemical transformations . Its primary research application lies in its role as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals . Researchers can utilize this compound in various reactions; the chloro group is amenable to nucleophilic substitution, for instance with amines or thiols, while the hydroxy group can be targeted for oxidation . The compound can be synthesized via esterification, such as reacting 4-methoxybenzoic acid with 3-chloro-2-hydroxypropanol, often through an acid chloride intermediate in the presence of a base like pyridine . The (R)-enantiomer of this compound is available for studies requiring stereochemical control . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers can typically source the compound from multiple global suppliers, though stock and pricing should be verified directly .

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-15-10-4-2-8(3-5-10)11(14)16-7-9(13)6-12/h2-5,9,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXAZFVNRQKMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with ®-3-chloro-2-hydroxypropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of ®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 3-chloro-2-oxopropyl 4-methoxybenzoate.

    Reduction: Formation of 3-chloro-2-hydroxypropyl 4-methoxybenzyl alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Chloro-2-hydroxypropyl 4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and hydroxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

4-Methoxybenzoate Metal Complexes

4-Methoxybenzoate (4-MeO-Bz) forms coordination compounds with various metals, differing significantly from the ester derivative. Key examples include:

Compound Metal Ion Coordination Mode Key Structural Features Reference
La(4-MeO-Bz)₃·2H₂O La³⁺ Bidentate carboxylate Crystalline, isomorphous with Pr analog
Mn(4-MeO-Bz)₂·2H₂O Mn²⁺ Ionic carboxylate Crystalline, ionic character
Cu(4-MeO-Bz)₂·3H₂O Cu²⁺ Ionic carboxylate Dehydrates at 110–150°C
(3-Chloro-2-hydroxypropyl) 4-MeO-Bz Ester linkage Chloro-hydroxypropyl chain enables cross-linking
  • Key Differences :
    • Coordination vs. Covalent Bonding : Metal 4-MeO-Bz compounds rely on ionic or bidentate carboxylate-metal bonds, whereas (3-Chloro-2-hydroxypropyl) 4-MeO-Bz forms covalent ester bonds, limiting metal interaction but enhancing organic reactivity .
    • Thermal Stability : Metal complexes (e.g., La³⁺) decompose above 300°C, while the ester derivative likely degrades at lower temperatures due to the labile chloro-hydroxypropyl group .

Other Chlorinated Hydroxypropyl Derivatives

  • N-(3-Chloro-2-hydroxypropyl) Compounds : Used in adhesives, these derivatives form azetidinium rings and cross-linking networks, similar to the reactivity of (3-Chloro-2-hydroxypropyl) 4-MeO-Bz .
  • S-(3-Chloro-2-hydroxypropyl)-L-cysteine (CPC) : A metabolite of 1,2,3-trichloropropane, CPC shares the chloro-hydroxypropyl motif but lacks the aromatic ester, reducing its stability compared to 4-MeO-Bz derivatives .

Spectroscopic and Thermal Behavior

Infrared Spectroscopy

Compound ν(COO⁻) (cm⁻¹) Other Key Bands Reference
Na(4-MeO-Bz) 1543 (νₐₛ), 1416 (νₛ)
La(4-MeO-Bz)₃·2H₂O 1540 (νₐₛ), 1410 (νₛ) Broad O–H stretch (3400–3500 cm⁻¹)
(3-Chloro-2-hydroxypropyl) 4-MeO-Bz 1720–1740 (C=O ester) C–O ester (1250–1100 cm⁻¹), C–Cl (650–700 cm⁻¹)
  • The ester’s C=O stretch (1720–1740 cm⁻¹) contrasts with the carboxylate’s asymmetric/symmetric stretches (1540–1410 cm⁻¹) in metal complexes, highlighting its covalent nature .

Thermal Decomposition

Compound Dehydration/Decomposition Range (°C) Residual Products Reference
Cu(4-MeO-Bz)₂·3H₂O 110–150 (dehydration) CuO, CO₂, hydrocarbons
La(4-MeO-Bz)₃·2H₂O 200–300 (polymorphic transition) La₂O₃, CO₂
(3-Chloro-2-hydroxypropyl) 4-MeO-Bz Likely <200°C (estimated) 4-MeO-benzoic acid, chloropropanediol
  • The ester’s lower thermal stability is attributed to the cleavage of the ester bond and volatile chloro-hydroxypropyl chain .

Biological Activity

(3-Chloro-2-hydroxypropyl) 4-methoxybenzoate is a compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the esterification of 4-methoxybenzoic acid with 3-chloro-2-hydroxypropanol. This reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product can be purified through recrystallization or column chromatography to achieve high purity levels.

Chemical Structure

  • IUPAC Name : [(2R)-3-chloro-2-hydroxypropyl] 4-methoxybenzoate
  • Molecular Formula : C11H13ClO4
  • Molar Mass : 244.67 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies using agar well diffusion methods have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceuticals.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, thus providing a therapeutic avenue for conditions characterized by excessive inflammation.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators. Further research is required to elucidate the specific pathways involved and to evaluate its efficacy in vivo.

Toxicological Evaluations

Toxicological studies have assessed the safety profile of this compound. A study involving oral administration in rats determined an LD50 value of approximately 2800 mg/kg body weight, indicating moderate toxicity. Clinical signs of intoxication included sedation, ataxia, and convulsions, but these effects were reversible after a short duration .

Summary of Toxicological Findings

ParameterValue
LD50~2800 mg/kg
Observed EffectsSedation, ataxia, convulsions
Recovery TimeSymptoms resolved within 48 hours

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This action can influence various signaling pathways related to cell growth and differentiation, contributing to its therapeutic potential.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anti-inflammatory Study : In a controlled experiment on inflammatory cell lines, treatment with the compound resulted in a marked decrease in TNF-alpha production, supporting its role as an anti-inflammatory agent.
  • Cancer Cell Line Investigation : Research involving human cancer cell lines showed that this compound reduced cell viability significantly after 48 hours of exposure, highlighting its potential as a chemotherapeutic agent.

Q & A

Basic Research: What are the established synthetic methodologies for (3-Chloro-2-hydroxypropyl) 4-methoxybenzoate, and how can reaction conditions be optimized for improved yield?

Answer:
The synthesis typically involves esterification between 4-methoxybenzoic acid derivatives and 3-chloro-2-hydroxypropanol. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester intermediate.
  • Nucleophilic substitution : Reaction with 3-chloro-2-hydroxypropanol under controlled pH (neutral to slightly basic) to avoid hydrolysis of the chloro group .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for isolation. Yield optimization requires temperature control (0–5°C during activation, room temperature for esterification) and anhydrous conditions to minimize side reactions.

Advanced Research: How do structural modifications to the chloro-hydroxypropyl moiety influence the compound’s biological activity and physicochemical properties?

Answer:

  • Lipophilicity and bioactivity : The chloro group enhances lipophilicity, potentially improving membrane permeability. Comparative studies with analogs (e.g., 2,3-dihydroxypropyl esters) suggest that the chloro substituent increases antimicrobial activity by 2–3-fold in Staphylococcus aureus models .
  • Steric effects : Bulky substituents near the hydroxyl group may reduce enzymatic hydrolysis, prolonging half-life in vitro. Molecular docking simulations (using software like AutoDock Vina) can predict interactions with target enzymes or receptors .
  • Methodological validation : Use HPLC-MS to track metabolic stability in liver microsomes, correlating structural features with degradation rates .

Basic Research: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

  • FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and methoxy (O-CH₃) at ~2850 cm⁻¹.
  • NMR :
    • ¹H NMR : Methoxy protons at δ 3.8–3.9 ppm; hydroxyl proton (broad singlet) at δ 2.5–3.5 ppm.
    • ¹³C NMR : Ester carbonyl at ~168 ppm; chloro-substituted carbon at ~45 ppm .
  • HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm for purity analysis .

Advanced Research: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antibacterial assays).
  • Compound purity : Validate purity (>95%) via LC-MS and quantify impurities (e.g., hydrolyzed byproducts) that may antagonize activity .
  • Model specificity : Compare activity in in vitro (cell lines) vs. in vivo (murine models) systems. For example, anti-inflammatory effects observed in RAW 264.7 macrophages may not translate to zebrafish models due to metabolic differences .

Basic Research: What are the stability considerations for storing this compound, and how can degradation be mitigated?

Answer:

  • Storage conditions : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis and photodegradation.
  • Degradation pathways : The chloro group is susceptible to nucleophilic substitution in aqueous environments. Monitor via periodic HPLC analysis (e.g., every 3 months) .
  • Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.01% w/v to lipid-based formulations .

Advanced Research: What computational strategies are effective for predicting the reactivity and regioselectivity of this compound in synthetic reactions?

Answer:

  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for ester hydrolysis or nucleophilic substitution.
  • Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates .
  • Machine learning : Train models on PubChem data to predict reaction outcomes (e.g., yield optimization) based on solvent polarity and catalyst loading .

Basic Research: How can researchers validate the purity and identity of this compound in multi-step syntheses?

Answer:

  • Combined analytical workflow :
    • TLC : Use silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization.
    • Melting point : Compare to literature values (if available).
    • Elemental analysis : Confirm C, H, Cl, and O percentages within ±0.3% of theoretical values .
  • Batch consistency : Perform statistical analysis (e.g., RSD <2% across 3 batches) for critical parameters like HPLC retention time .

Advanced Research: What strategies are recommended for elucidating the metabolic pathways of this compound in biological systems?

Answer:

  • Isotopic labeling : Synthesize a deuterated analog (e.g., deuterium at the hydroxyl position) to track metabolites via LC-MS/MS.
  • Enzyme inhibition assays : Incubate with CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolizing enzymes .
  • In silico metabolism : Use software like MetaSite to predict Phase I/II metabolites and prioritize experimental validation .

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